![molecular formula C26H19Br2N B12576149 N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine CAS No. 569649-31-6](/img/structure/B12576149.png)
N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms and an ethenyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, biphenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4,4’-dibromobiphenyl.
Amination: The dibrominated biphenyl is then reacted with aniline in the presence of a base such as sodium hydroxide to form N,N-bis(4-bromophenyl)-4,4’-diaminobiphenyl.
Ethenylation: Finally, the diamine is subjected to a Heck reaction with an ethenyl halide in the presence of a palladium catalyst to introduce the ethenyl group, yielding the target compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms or the ethenyl group, resulting in debromination or hydrogenation products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions .
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Debrominated or hydrogenated products.
Substitution: Compounds with various functional groups replacing the bromine atoms.
科学的研究の応用
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Drug Development: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry:
作用機序
The mechanism by which N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the ethenyl group influence the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to transport electrons and holes is crucial for its function in devices like OLEDs. The molecular targets and pathways involved depend on the specific application, such as binding to biological macromolecules in medicinal chemistry .
類似化合物との比較
- N,N-Bis(4-bromophenyl)benzidine
- Bis(4-bromophenyl)amine
- 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl
Comparison:
- N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine is unique due to the presence of the ethenyl group, which imparts distinct electronic properties compared to its analogs.
- N,N-Bis(4-bromophenyl)benzidine lacks the ethenyl group, making it less suitable for applications requiring conjugated systems.
- Bis(4-bromophenyl)amine has a simpler structure and different reactivity profile.
- 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl is structurally similar but lacks the ethenyl group, affecting its electronic and optical properties .
特性
CAS番号 |
569649-31-6 |
|---|---|
分子式 |
C26H19Br2N |
分子量 |
505.2 g/mol |
IUPAC名 |
N,N-bis(4-bromophenyl)-4-(4-ethenylphenyl)aniline |
InChI |
InChI=1S/C26H19Br2N/c1-2-19-3-5-20(6-4-19)21-7-13-24(14-8-21)29(25-15-9-22(27)10-16-25)26-17-11-23(28)12-18-26/h2-18H,1H2 |
InChIキー |
FRFZXDBFDODTTH-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)

![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
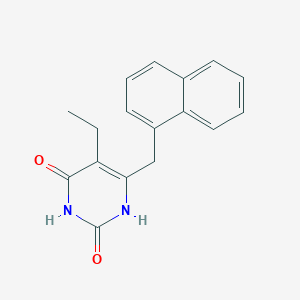
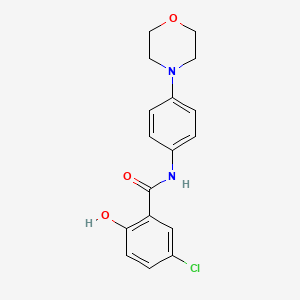
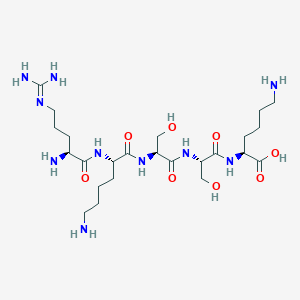
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
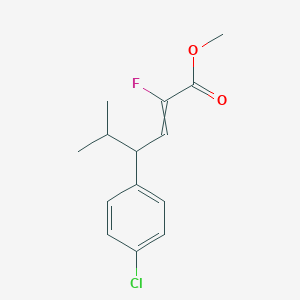
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
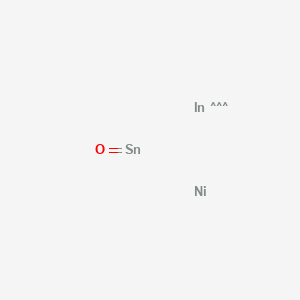
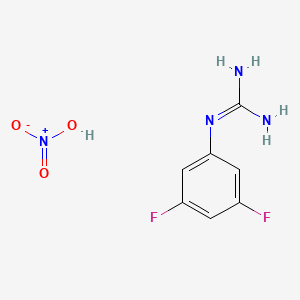
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)

